HSP90α Binding Affinity Ranking Within the 4-(1H-1,2,3-Triazol-1-yl)benzamide Series
In the He et al. (2023) study, a fluorescence polarization-based HSP90α binding assay was used to screen the entire 4-(1H-1,2,3-triazol-1-yl)benzamide series. Among 21 synthesized compounds, only six (6b, 6l, 6m, 6n, 6t, and 6u) exhibited significant HSP90α binding affinity. Compound 6u—whose structural features correspond to the indazol-3-yl-triazole substitution with a cyclopropyl amide terminus within this SAR series—was among the top binders and was then advanced as the lead compound for anti-proliferative profiling across multiple cancer cell lines [1]. The remaining 15 compounds in the series did not achieve the same binding threshold, demonstrating that the specific substitution pattern of the target compound is non-redundant within this chemotype.
| Evidence Dimension | HSP90α binding affinity (qualitative screen ranking) |
|---|---|
| Target Compound Data | Classified among 6 compounds with significant HSP90α binding (compound 6u series) |
| Comparator Or Baseline | 15 other 4-(1H-1,2,3-triazol-1-yl)benzamide analogs in the same series did not meet the significant-binding threshold |
| Quantified Difference | 6 of 21 compounds (28.6%) exhibited significant binding; compound 6u selected as the most potent lead for further profiling |
| Conditions | Fluorescence polarization HSP90α binding assay; recombinant HSP90α protein; He et al. 2023, Molecular Diversity 27:239-248 |
Why This Matters
This SAR filtering demonstrates that minor structural modifications within the 4-(1H-1,2,3-triazol-1-yl)benzamide series dramatically alter target engagement; procurement of a non-binding or weakly-binding analog would invalidate the experimental rationale for HSP90-targeted studies.
- [1] He T, Zhu S, Lu W. Design, synthesis, and biological evaluation of 4-(1H-1,2,3-triazol-1-yl)benzamides as HSP90 inhibitors. Molecular Diversity. 2023;27(1):239-248. doi:10.1007/s11030-022-10423-7. PMID: 35429283. View Source
